

overcoming resistance to (-)-DHMEQ in cancer cell lines

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Compound of Interest

Compound Name: (-)-DHMEQ

Cat. No.: B3182211

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(-)-DHMEQ Technical Support Center

Welcome to the technical support center for researchers utilizing the NF-κB inhibitor, (-)-DHMEQ. This resource provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols to help you overcome challenges and achieve reliable results in your cancer cell line experiments.

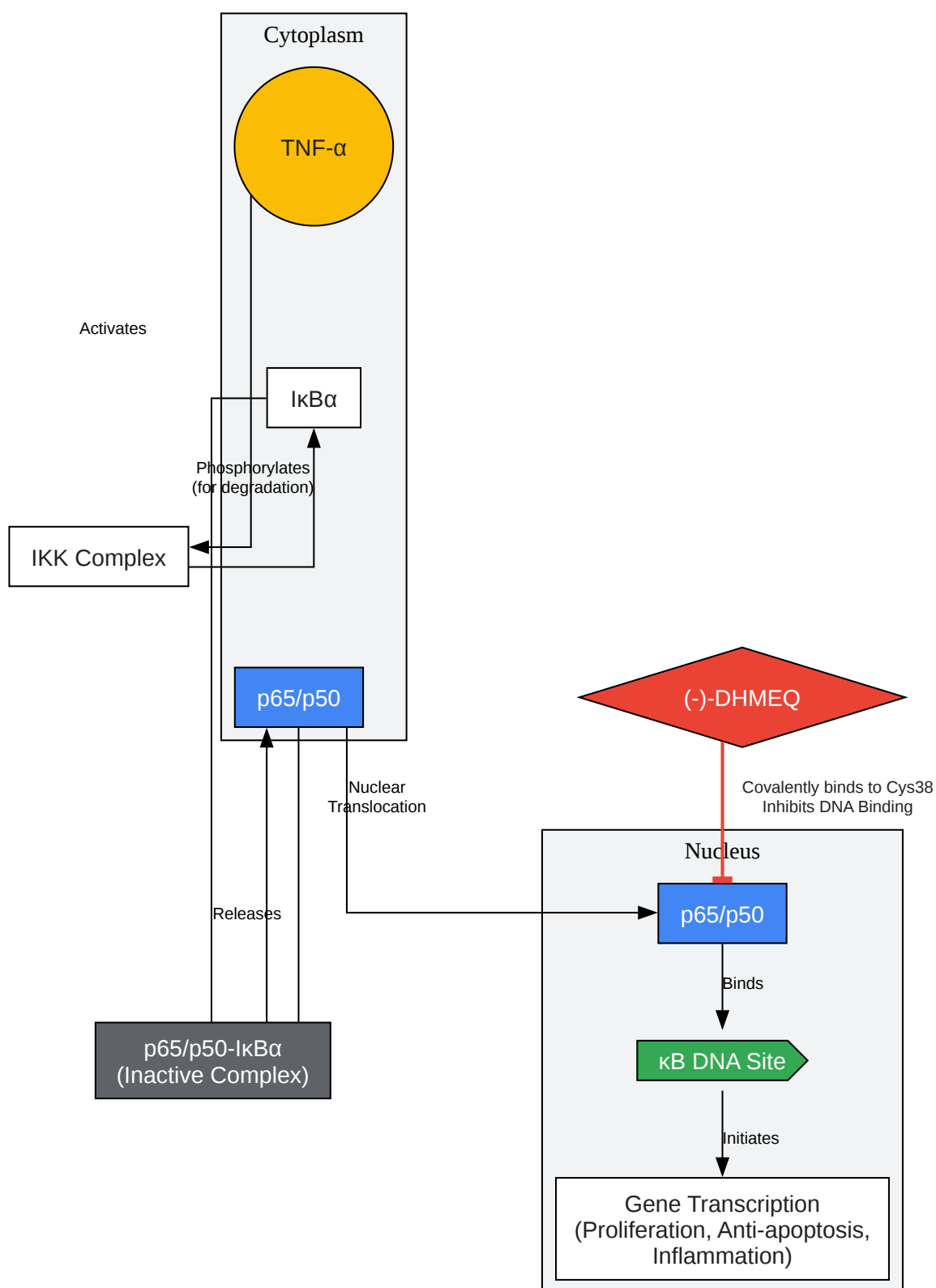
Section 1: Frequently Asked Questions (FAQs)

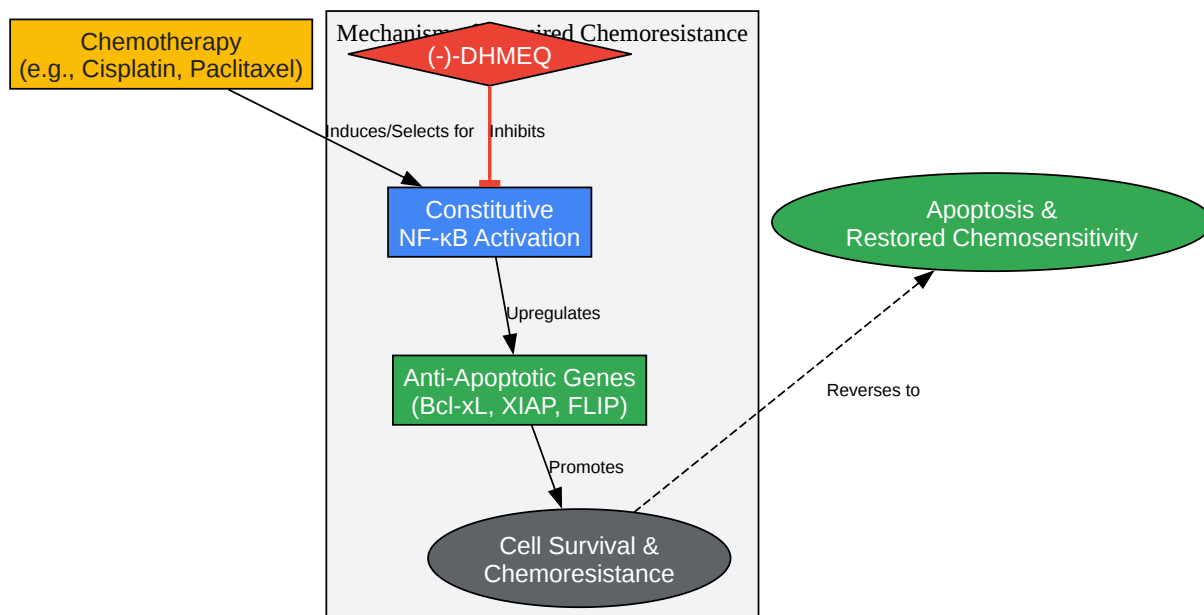
Q1: What is the precise mechanism of action for (-)-DHMEQ?

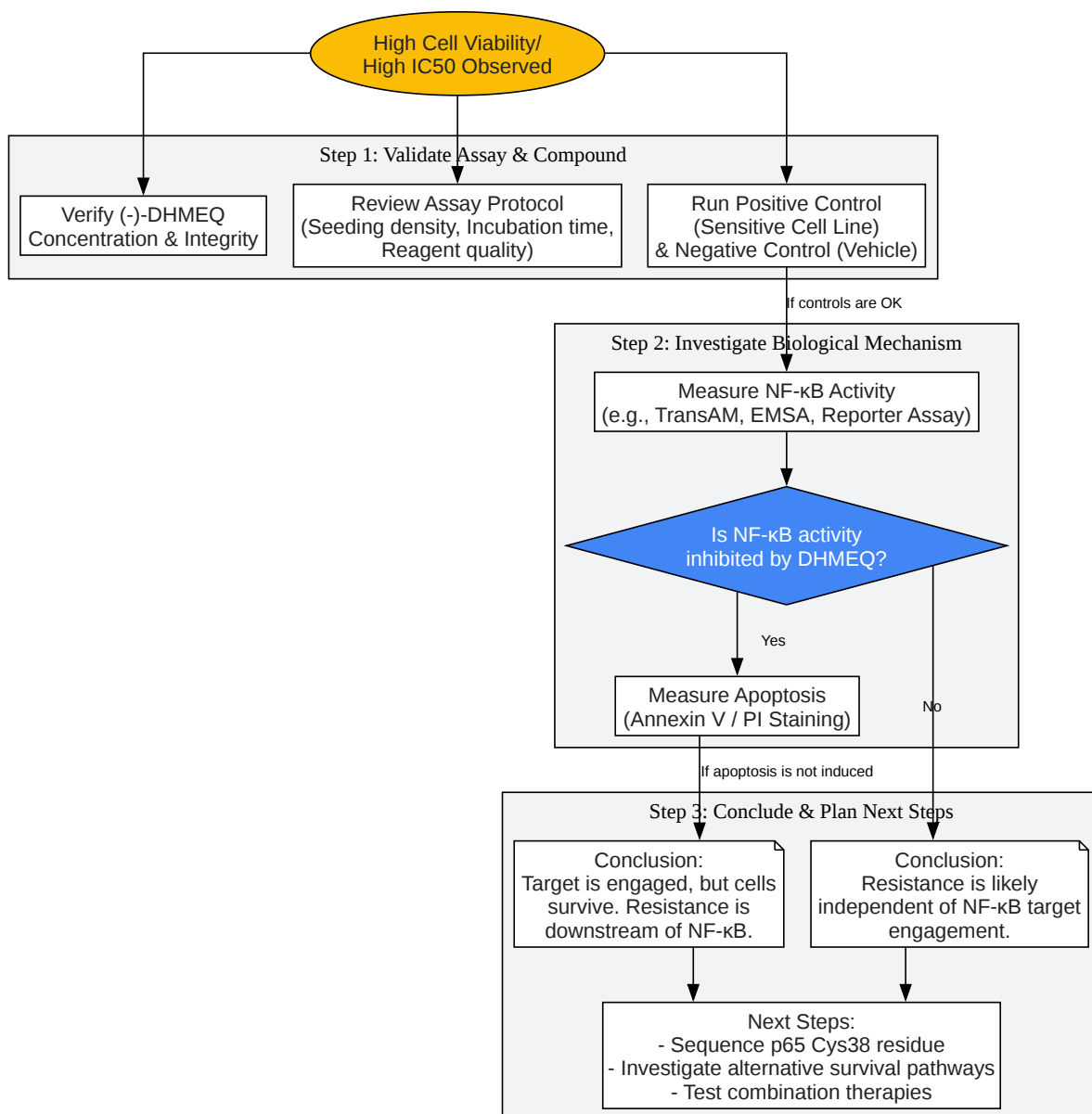
A: (-)-DHMEQ is a specific and irreversible inhibitor of the NF-κB transcription factor.^[1] Initially, it was thought to work by preventing the nuclear translocation of NF-κB.^{[2][3][4]} However, more recent studies have clarified that its primary mechanism is the direct, covalent binding to specific cysteine residues on NF-κB subunit proteins, which in turn inhibits their ability to bind to DNA.^{[2][3][4]} This inhibition of DNA binding is the direct cause, and the observed inhibition of nuclear translocation is likely a downstream effect.^{[2][3][4]}

(-)-DHMEQ binds to Cys38 on the p65 subunit, a residue located near the DNA binding region.^{[2][3][4]} It also binds to specific cysteines on other Rel family proteins, including cRel, RelB, and p50, but it does not bind to p52.^{[2][4][5]} This covalent modification is irreversible, meaning that even after the compound is removed from the culture medium, NF-κB activity remains

suppressed.^{[2][3][4]} This action effectively blocks both the canonical (p65/p50) and non-canonical (RelB) NF- κ B signaling pathways.^{[3][4][6]}







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